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molecular formula C19H18N2O4 B8560805 2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one

2-(3-hydroxyphenyl)-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one

Cat. No. B8560805
M. Wt: 338.4 g/mol
InChI Key: UBBXNNHHWJVYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969364B2

Procedure details

To a solution of 40.0 mg (0.118 mmol) 2-(3-hydroxyphenyl)-5-[(4-methoxybenzyl)oxy]-3-methylpyrimidin-4(3H)-one in 1 ml NMP was added 27.6 mg (0.118 mmol) 4-iodoanisole, 46.2 mg (0.142 mmol) Cs2CO3, 2.18 μl (0.012 mmol) 2,2,6,6-tetramethyl-3,5-heptanedione, and 5.85 mg (0.059 mmol) copper(I) iodide. The reaction mixture was heated to 180° C. for 30 min in microwave, diluted with 2 ml water, extracted with 10 ml EtOAc, and concentrated in vacuo. The oil was dissolved in 1 ml CH2Cl2, 1 ml TFA was added, and then concentrated in vacuo. Purification by mass-guided high throughput purification gave 10.0 mg (26% yield) of 5-hydroxy-2-[3-(4-methoxyphenoxy)phenyl]-3-methylpyrimidin-4(3H)-one. 1H NMR δ (ppm) (DMSO-d6): 7.50 (1H, s), 7.45 (1H, t, J=7.93 Hz), 7.25 (1H, d, J=7.66 Hz), 7.09-7.02 (4H, m), 6.98 (2H, d, J=8.74 Hz), 3.75 (3H, s), 2.54 (3H, s). HRMS (ESI positive) calc M+H=325.1181 found 325.11.
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
27.6 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
46.2 mg
Type
reactant
Reaction Step One
Quantity
2.18 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
5.85 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:8]2[N:13]([CH3:14])[C:12](=[O:15])[C:11]([O:16]CC3C=CC(OC)=CC=3)=[CH:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1.I[C:27]1[CH:32]=[CH:31][C:30]([O:33][CH3:34])=[CH:29][CH:28]=1.C([O-])([O-])=O.[Cs+].[Cs+].CC(C)(C(=O)CC(=O)C(C)(C)C)C>CN1C(=O)CCC1.O.[Cu]I>[OH:16][C:11]1[C:12](=[O:15])[N:13]([CH3:14])[C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([O:1][C:27]3[CH:32]=[CH:31][C:30]([O:33][CH3:34])=[CH:29][CH:28]=3)[CH:3]=2)=[N:9][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
OC=1C=C(C=CC1)C1=NC=C(C(N1C)=O)OCC1=CC=C(C=C1)OC
Name
Quantity
27.6 mg
Type
reactant
Smiles
IC1=CC=C(C=C1)OC
Name
Cs2CO3
Quantity
46.2 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
2.18 μL
Type
reactant
Smiles
CC(C)(C(CC(C(C)(C)C)=O)=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN1CCCC1=O
Name
copper(I) iodide
Quantity
5.85 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 10 ml EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in 1 ml CH2Cl2
ADDITION
Type
ADDITION
Details
1 ml TFA was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by
CUSTOM
Type
CUSTOM
Details
mass-guided high throughput purification

Outcomes

Product
Name
Type
product
Smiles
OC=1C(N(C(=NC1)C1=CC(=CC=C1)OC1=CC=C(C=C1)OC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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